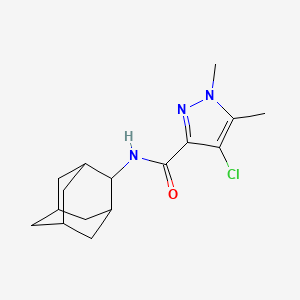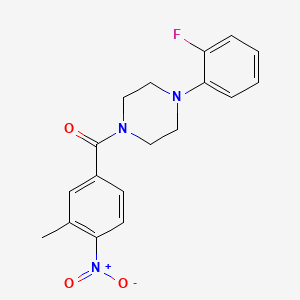![molecular formula C19H15N3O2 B5756162 N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide, commonly known as BP-C1, is a novel small molecule that has been extensively studied for its potential therapeutic applications. BP-C1 is a synthetic compound that was first synthesized in the laboratory of Dr. Jack L. Arbiser at Emory University in Atlanta, Georgia. Since its discovery, BP-C1 has been the subject of numerous scientific studies, which have investigated its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
BP-C1 has been investigated for its potential therapeutic applications in a variety of scientific research fields. One of the most promising applications of BP-C1 is in the treatment of cancer. BP-C1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that BP-C1 may be effective in the treatment of a variety of different types of cancer.
In addition to its potential as a cancer treatment, BP-C1 has also been investigated for its potential as an anti-inflammatory agent. BP-C1 has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo, and it has been suggested that BP-C1 may be effective in the treatment of a variety of different inflammatory diseases.
作用机制
The mechanism of action of BP-C1 is not fully understood, but it is believed to work by inhibiting the activity of a protein called STAT3. STAT3 is a transcription factor that plays a key role in the regulation of cell growth, differentiation, and survival. By inhibiting the activity of STAT3, BP-C1 may be able to prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
BP-C1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BP-C1 can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that BP-C1 can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
BP-C1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in a laboratory setting. This makes it easy to obtain and study. Another advantage is that it has been extensively studied in vitro and in vivo, which means that there is a large body of scientific literature available on its properties and potential therapeutic applications.
One limitation of BP-C1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on BP-C1. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. This could lead to the development of more targeted and effective therapies for cancer and inflammatory diseases.
Another direction is to test BP-C1 in clinical trials to determine its safety and efficacy in humans. If BP-C1 is found to be safe and effective in humans, it could be developed into a new cancer therapy or anti-inflammatory agent.
Finally, future research could investigate the potential of BP-C1 as a drug delivery vehicle. BP-C1 has been shown to be able to pass through the blood-brain barrier, which makes it a promising candidate for delivering drugs to the brain for the treatment of neurological diseases.
合成方法
BP-C1 is synthesized by reacting 2-biphenylcarboxylic acid with thionyl chloride to produce 2-biphenylcarbonyl chloride. The resulting compound is then reacted with 3-aminopyridine to produce BP-C1. The synthesis method for BP-C1 is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(15-9-6-12-21-13-15)22-24-19(23)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVYVFVQFDJDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CN=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-2-ylcarbonyl)oxy]pyridine-3-carboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)